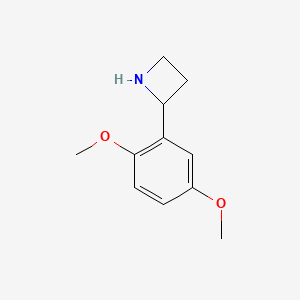
1-Chloroisoquinoline-4-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloroisoquinoline-4-sulfonylchloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. It is characterized by the presence of a chloro group at the first position and a sulfonyl chloride group at the fourth position of the isoquinoline ring. This compound is known for its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-4-sulfonylchloride can be synthesized through several methods. One common approach involves the chlorination of isoquinoline followed by sulfonylation. The process typically includes the following steps:
Chlorination: Isoquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Sulfonylation: The chlorinated isoquinoline is then reacted with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions: 1-Chloroisoquinoline-4-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the isoquinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Substitution: Reagents like nitrating agents, halogens, and Friedel-Crafts acylation reagents are employed under controlled conditions to achieve selective substitution.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Functionalized Isoquinolines: Resulting from electrophilic substitution reactions.
科学研究应用
1-Chloroisoquinoline-4-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-chloroisoquinoline-4-sulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form stable sulfonamide or sulfonate derivatives. The chloro group can undergo further substitution reactions, allowing for the introduction of various functional groups onto the isoquinoline ring. These reactions enable the compound to modify molecular targets and pathways, making it a valuable tool in chemical biology and medicinal chemistry.
相似化合物的比较
1-Chloroisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-Sulfonylchloride Isoquinoline: Lacks the chloro group, limiting its use in electrophilic substitution reactions.
1-Bromoisoquinoline-4-sulfonylchloride: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and selectivity in certain reactions.
Uniqueness: 1-Chloroisoquinoline-4-sulfonylchloride is unique due to the presence of both chloro and sulfonyl chloride groups, providing a versatile platform for a wide range of chemical transformations. Its dual reactivity makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific disciplines.
属性
分子式 |
C9H5Cl2NO2S |
|---|---|
分子量 |
262.11 g/mol |
IUPAC 名称 |
1-chloroisoquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-7-4-2-1-3-6(7)8(5-12-9)15(11,13)14/h1-5H |
InChI 键 |
MWLGUUBSJFESNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)
![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)







![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)


